2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone
Overview
Description
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanone core with a phenylpropyl group substituted at the 2-position, which is further functionalized with a dimethylamino group and a phenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of cyclohexanone with benzaldehyde to form 2-benzylidenecyclohexanone.
Michael Addition: The product from the aldol condensation undergoes a Michael addition with 4-(dimethylamino)benzaldehyde to introduce the dimethylamino group.
Hydrogenation: The final step involves the hydrogenation of the double bond to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl groups may engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}pyrrolidine
- **2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}piperidine
- **2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}morpholine
Uniqueness
Compared to these similar compounds, 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone has a unique cyclohexanone core, which may confer different steric and electronic properties. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-24(2)19-14-12-17(13-15-19)21(20-10-6-7-11-22(20)25)16-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-15,20-21H,6-7,10-11,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLISHXSSZNUPKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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